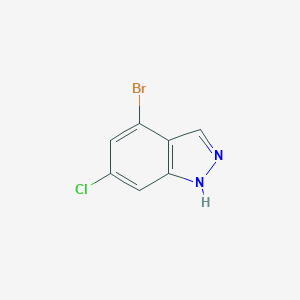

4-Bromo-6-chloro-1H-indazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDKINCUTSIQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646165 | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-03-9 | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Bromo 6 Chloro 1h Indazole

Retrosynthetic Analysis of the 4-Bromo-6-chloro-1H-indazole Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The most common disconnections for the indazole ring involve breaking the N-N and C-N bonds.

One logical disconnection strategy is based on the Jacobson or related indazole syntheses, which involves the cyclization of an appropriately substituted o-toluidine (B26562) derivative. This approach would disconnect the indazole ring at the N1-N2 and C7a-N1 bonds. This retrosynthetic step leads back to a 2-amino-3-bromo-5-chlorotoluene or a precursor with a functional group at the benzylic position that facilitates cyclization.

A more contemporary and frequently employed retrosynthetic pathway involves forming the pyrazole (B372694) ring from a substituted benzaldehyde (B42025) or ketone. This approach disconnects the C3-N2 bond, suggesting a condensation reaction between a hydrazine (B178648) and a carbonyl group. This leads back to a 2-amino-3-bromo-5-chlorobenzaldehyde (B8717658) intermediate. This aldehyde can be further disconnected via a formylation reaction from a dihalogenated aniline (B41778). The aniline itself is derived from a simpler aniline precursor through sequential halogenation steps. This latter pathway, starting from a readily available aniline like 2-fluoroaniline (B146934), represents a versatile and controllable route for constructing the target molecule.

Contemporary Synthetic Routes for this compound

Several modern synthetic methods have been developed to produce this compound, often focusing on high yields and regioselectivity.

A prevalent strategy for synthesizing polysubstituted indazoles involves the sequential halogenation of an aniline precursor, followed by diazotization and cyclization to form the heterocyclic core. sci-hub.se This method allows for the controlled introduction of different halogen atoms at specific positions on the aromatic ring.

The synthesis often commences with a substituted aniline, such as 2-fluoroaniline. The introduction of chlorine and bromine atoms is typically achieved using electrophilic halogenating agents. N-chlorosuccinimide (NCS) is commonly employed for chlorination, while N-bromosuccinimide (NBS) is the reagent of choice for bromination. nih.govchim.it These reagents are favored for their moderate reactivity and ease of handling compared to gaseous halogens. The order of halogenation can be crucial for directing the regiochemical outcome, exploiting the activating and deactivating effects of the substituents already present on the aniline ring. For instance, in the synthesis starting from 2-fluoroaniline, chlorination with NCS is performed first, followed by bromination with NBS to yield the key intermediate, 2-bromo-4-chloro-6-fluoroaniline (B70090).

Following the successful di-halogenation of the aniline precursor, the next critical step is the formation of the indazole ring. This is typically achieved through a diazotization reaction, where the primary amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in an acidic medium. sci-hub.sethieme-connect.de The resulting diazonium salt is often unstable and is used in situ. The transformation into the final indazole ring system can proceed through various cyclization pathways. One documented method involves the reaction of the diazonium intermediate with formaldoxime (B1209246) to produce a benzaldehyde derivative (2-bromo-4-chloro-6-fluorobenzaldehyde). This aldehyde then undergoes a cyclization reaction with hydrazine hydrate (B1144303), which acts as the nitrogen source for the pyrazole portion of the indazole, to yield the final this compound product.

An alternative approach to constructing substituted indazoles utilizes organolithium chemistry, specifically directed ortho-metalation. google.comtandfonline.com Lithium diisopropylamide (LDA) is a strong, sterically hindered base capable of selectively deprotonating an aromatic ring at a position adjacent to a directing group. google.com In a potential synthesis of this compound, a precursor such as 1-bromo-3-chloro-2-fluorotoluene could be treated with LDA at low temperatures (e.g., -78 °C). The fluorine atom would direct the lithiation to the C6 position (adjacent to the methyl group). Quenching this lithiated intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), would install a formyl group, yielding a 2-bromo-4-chloro-6-fluorobenzaldehyde (B1377220) derivative. google.com This intermediate could then be cyclized with hydrazine, as described previously, to form the indazole ring. google.com This method offers a powerful way to control regiochemistry, especially when direct electrophilic substitution is challenging or unselective.

A well-documented, multi-step synthesis for this compound starts from the commercially available precursor 2-fluoroaniline. This pathway provides a clear example of the halogenation-cyclization strategy and is summarized below.

The synthesis begins with the chlorination of 2-fluoroaniline using N-chlorosuccinimide (NCS), which selectively installs a chlorine atom at the para-position to the amino group, yielding 4-chloro-2-fluoroaniline (B1294793) with a reported yield of 80%. The subsequent step is the bromination of this intermediate with N-bromosuccinimide (NBS). The bromine atom is directed to the position ortho to the amino group and meta to the chlorine, resulting in 2-bromo-4-chloro-6-fluoroaniline in high yield (90%).

The aniline derivative is then converted into 2-bromo-4-chloro-6-fluorobenzaldehyde via a diazotization reaction followed by a reaction with formaldoxime, achieving a 45% yield. The final step is the crucial ring-forming reaction. The aldehyde is treated with an 80% solution of hydrazine hydrate, which leads to the cyclization and formation of the indazole scaffold, affording the target compound, this compound, in excellent yield (90%).

Table 1: Multi-Step Synthesis of this compound from 2-Fluoroaniline

| Step | Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Fluoroaniline | N-chlorosuccinimide (NCS) | 4-Chloro-2-fluoroaniline | 80 |

| 2 | 4-Chloro-2-fluoroaniline | N-bromosuccinimide (NBS) | 2-Bromo-4-chloro-6-fluoroaniline | 90 |

| 3 | 2-Bromo-4-chloro-6-fluoroaniline | Sodium nitrite, Formaldoxime | 2-Bromo-4-chloro-6-fluorobenzaldehyde | 45 |

Other Established Synthetic Pathways

Beyond the primary synthetic routes, several other established pathways for the synthesis of this compound and its structural analogs have been reported in the scientific literature. These methods often begin with different starting materials and employ unique reaction sequences to construct the indazole core.

One significant pathway involves a multi-step synthesis commencing from 2-fluoroaniline. This process includes:

Chlorination: Reaction of 2-fluoroaniline with N-chlorosuccinimide (NCS) to produce 4-chloro-2-fluoroaniline.

Bromination: Subsequent treatment with N-bromosuccinimide (NBS) to yield 2-bromo-4-chloro-6-fluoroaniline.

Diazotization and Formylation: Conversion into 2-bromo-4-chloro-6-fluorobenzaldehyde.

Cyclization: The final step involves cyclization with hydrazine hydrate to form the this compound product.

Another widely adopted method is the cyclization of ortho-substituted phenylhydrazines. For instance, 4-bromo-6-chloro-2-nitroaniline can be reduced to its corresponding phenylhydrazine (B124118) derivative. This intermediate then undergoes cyclization in acidic conditions to yield this compound. Triphosgene in tetrahydrofuran (B95107) (THF) can facilitate this type of cyclization, acting as a carbonyl donor.

A different approach starts from inexpensive 2,6-dichlorobenzonitrile. This method involves a two-step sequence:

Regioselective Bromination: Introduction of a bromine atom at the desired position.

Heterocycle Formation: Cyclization with hydrazine to form the indazole ring, yielding a 3-aminoindazole derivative. researchgate.netchemrxiv.org

Furthermore, classical methods such as the condensation of o-fluorobenzaldehydes with hydrazines are frequently employed for synthesizing the indazole scaffold. clockss.org Transition-metal catalysis has also emerged as a crucial method for preparing 1H-indazoles. clockss.org

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference |

| 2-Fluoroaniline | NCS, NBS, Hydrazine Hydrate | 2-Bromo-4-chloro-6-fluorobenzaldehyde | This compound | |

| 4-Bromo-6-chloro-2-nitroaniline | Reducing agent, Acid | 4-Bromo-6-chloro-2-aminophenylhydrazine | This compound | |

| 2,6-Dichlorobenzonitrile | Brominating agent, Hydrazine | 3-Bromo-2,6-dichlorobenzonitrile (B3239784) | 7-Bromo-4-chloro-1H-indazol-3-amine | researchgate.net |

| o-Fluorobenzaldehydes | Hydrazines | Aryl hydrazone | 1H-Indazoles | clockss.org |

Optimization of Synthetic Conditions and Yield Enhancement

The optimization of reaction parameters is critical for improving the efficiency, yield, and purity of this compound synthesis. Key factors that are often manipulated include solvents, temperature, and catalyst systems.

Role of Solvents and Temperature Control

The choice of solvent and precise temperature control are paramount in the synthesis of indazoles, directly influencing reaction rates, selectivity, and yield.

In the synthesis of related indazole derivatives, a solvent screen is often performed to identify the most suitable medium. For instance, in copper-catalyzed intramolecular N-arylation reactions to form N-phenyl-1H-indazoles, various aprotic solvents like DMF, NMP, and others were evaluated. beilstein-journals.org It was found that DMF provided the best yields, while other solvents resulted in no improvement. beilstein-journals.org For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, 2-MeTHF, which is considered a greener solvent, was selected for optimization studies. chemrxiv.org Solvent volume is also a critical parameter; a screen showed that using 5 volumes of 2-MeTHF afforded excellent conversion rates. chemrxiv.org

Temperature plays a crucial role in both reaction success and by-product formation. In the synthesis of N-phenyl-1H-indazoles, increasing the reaction time at 120 °C from 5 hours to 24 hours significantly improved the yield from 32% to 60%. beilstein-journals.orgbeilstein-journals.org However, a reduction in temperature to 100 °C led to a drastic decrease in the product yield. beilstein-journals.orgbeilstein-journals.org Conversely, in other synthetic schemes, lower temperatures might be necessary to ensure regioselectivity and product purity, although this can come at the cost of lower conversion rates. researchgate.net Continuous-flow synthesis strategies allow for precise control over temperature and residence time, which can be optimized to maximize yield. For example, in the synthesis of 6-bromo-4-fluoro-1H-indazole, a Box-Behnken design was used to optimize conditions, achieving a yield of over 85%. clockss.org

| Reaction | Solvent | Temperature (°C) | Observation | Reference |

| N-phenyl-1H-indazole Synthesis | DMF | 120 | Best yield (60%) achieved after 24 hours. | beilstein-journals.orgbeilstein-journals.org |

| N-phenyl-1H-indazole Synthesis | DMF | 100 | Drastic decrease in yield. | beilstein-journals.orgbeilstein-journals.org |

| 7-bromo-4-chloro-1H-indazol-3-amine Synthesis | 2-MeTHF | 95 | Optimized condition for cyclization. | researchgate.netchemrxiv.org |

| 6-bromo-4-fluoro-1H-indazole Synthesis (Flow) | Various | Optimized via Box-Behnken | Yield over 85% achieved. | clockss.org |

Catalyst Systems in Indazole Formation

Catalysts are fundamental in many modern synthetic routes to indazoles, enabling reactions that would otherwise be inefficient or not occur at all. Transition-metal catalysts, particularly those based on copper and palladium, are prominent.

Copper-catalyzed intramolecular N-arylation of o-haloarylhydrazones is a key method for forming the indazole ring. beilstein-journals.orgbeilstein-journals.org These reactions often require a ligand, such as 1,10-phenanthroline, and a base to proceed effectively. beilstein-journals.org The choice of catalyst and ligand is crucial; optimization studies are performed to find the most effective combination for a specific substrate. beilstein-journals.org While these methods are effective, they often start from more reactive o-bromo derivatives, as the corresponding o-chloro compounds are less reactive, leading to lower yields. beilstein-journals.orgbeilstein-journals.org

Recent advances have focused on developing more efficient and robust catalyst systems. This includes the use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C). acs.org These catalysts offer advantages like being ligand-free and base-free, and they can be easily recovered and recycled, which is beneficial for large-scale production. acs.org

Acid and base catalysis also play a significant role in certain synthetic pathways. researchgate.net For example, the cyclization of phenylhydrazines can be carried out under acidic conditions. The development of new catalytic approaches continues to be an active area of research to improve the efficiency, selectivity, and environmental footprint of indazole synthesis. researchgate.net

| Catalyst System | Reaction Type | Key Features | Reference |

| Copper/1,10-phenanthroline | Intramolecular N-arylation | Effective for cyclization of o-haloarylhydrazones. | beilstein-journals.orgbeilstein-journals.org |

| Palladium-based catalysts | Oxidative Annulation / Aza–Nenitzescu | Enables C-N/N-N bond formation from various precursors. | researchgate.net |

| CuO@C Nanoparticles | One-pot multicomponent synthesis | Heterogeneous, recyclable, ligand- and base-free conditions. | acs.org |

| Acid/Base Catalysts | Cyclization | Used in classical methods like phenylhydrazine cyclization. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of this compound and related heterocyclic compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key area of focus is the use of environmentally benign solvents. Traditional syntheses often rely on volatile organic compounds, but greener alternatives are being explored. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable resources, has been successfully used and optimized in the synthesis of a closely related analog, 7-bromo-4-chloro-1H-indazol-3-amine. chemrxiv.org Polyethylene glycol (PEG-400) is another green solvent that has been employed for the synthesis of 2H-indazoles using a recyclable heterogeneous catalyst. acs.org

The development of recyclable catalysts is a cornerstone of green synthetic chemistry. Heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon (CuO@C), allow for easy separation from the reaction mixture and can be reused multiple times without significant loss of activity. acs.org This not only reduces waste but also lowers the cost associated with the catalyst. acs.org Natural catalysts, such as lemon peel powder, have also been investigated for the synthesis of bioactive 1H-indazoles under ultrasonic irradiation, offering a highly environmentally friendly option. researchgate.net

Furthermore, one-pot or domino reaction sequences are being designed to reduce the number of synthetic steps, minimize purification processes, and decrease solvent usage and waste generation. researchgate.net Continuous-flow synthesis also represents a green approach, offering better control over reaction conditions, enhanced safety, and potential for higher efficiency compared to traditional batch processes. clockss.org These strategies contribute to making the synthesis of complex molecules like this compound more economical and sustainable. researchgate.netchemrxiv.org

| Green Approach | Specific Example | Benefit | Reference |

| Use of Green Solvents | 2-MeTHF in cyclization | Derived from renewables, less hazardous. | chemrxiv.org |

| Use of Green Solvents | PEG-400 in one-pot synthesis | Biodegradable, low toxicity. | acs.org |

| Recyclable Catalysts | CuO@C nanoparticles | Easy separation, reusable, reduces metal waste. | acs.org |

| Natural Catalysts | Lemon peel powder with ultrasound | Biodegradable, renewable catalyst. | researchgate.net |

| Process Intensification | Continuous-flow synthesis | Better control, improved safety, higher efficiency. | clockss.org |

| Process Intensification | One-pot domino reactions | Fewer steps, less waste, reduced solvent use. | researchgate.net |

Derivatization and Functionalization Strategies of 4 Bromo 6 Chloro 1h Indazole

Reactivity of Halogen Substituents (Bromine and Chlorine)

The benzene (B151609) portion of the 4-bromo-6-chloro-1H-indazole molecule is adorned with two different halogen atoms: a bromine at position 4 and a chlorine at position 6. This di-halogenated pattern provides opportunities for selective reactions, as the reactivity of bromine and chlorine can differ under various reaction conditions.

Nucleophilic aromatic substitution (SNA_r) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. In the case of this compound, both the bromine and chlorine atoms can potentially be displaced. The feasibility of such reactions is often dependent on the electronic nature of the aromatic ring and the reaction conditions employed. The presence of the electron-withdrawing indazole ring system can facilitate these reactions. While specific examples of nucleophilic aromatic substitution on this compound are not extensively detailed in the provided search results, the general principles of SNA_r suggest that strong nucleophiles could replace the halogen atoms, with the potential for regioselectivity based on the relative lability of the C-Br and C-Cl bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogen substituents on this compound make it an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide. The bromine at the C4 position of this compound is particularly well-suited for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and vinyl substituents at this position.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can serve as the halide partner in this reaction, allowing for the introduction of alkynyl groups.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It facilitates the coupling of amines with aryl halides. Both the bromo and chloro substituents on the indazole ring can potentially participate in Buchwald-Hartwig amination, providing a route to various N-substituted derivatives. The choice of catalyst and reaction conditions can often be tuned to favor reaction at one halogen over the other.

The differential reactivity of the C-Br and C-Cl bonds is a key aspect in the strategic derivatization of this compound. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

Functionalization at the Indazole Nitrogen Atom (N1)

The indazole ring contains a nitrogen atom (N1) with a proton that can be readily removed by a base, creating a nucleophilic nitrogen center. This allows for a variety of functionalization reactions.

Alkylation: The N1-position of this compound can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. For instance, methylation can be achieved using methyl iodide and a base like sodium hydride.

Arylation: N-arylation can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. These reactions provide access to a broad range of N-aryl-4-bromo-6-chloro-1H-indazole derivatives.

Acylation: The N1-nitrogen can be acylated using acylating agents like acid chlorides or anhydrides. This introduces an acyl group, which can serve as a protecting group or modulate the electronic properties of the indazole ring. For example, acetylation can be performed using acetyl chloride.

Sulfonylation: Similarly, sulfonylation at the N1 position can be achieved by reacting the indazole with a sulfonyl chloride in the presence of a base. This leads to the formation of N-sulfonylated indazoles.

Modifications of the Benzene Ring Moiety

Beyond the substitution of the existing halogen atoms, the benzene ring of this compound can undergo further modifications. These reactions can introduce additional functional groups, altering the steric and electronic properties of the molecule. For example, nitration of the benzene ring can introduce a nitro group, which can then be further transformed into other functional groups. smolecule.com

Regioselective Functionalization and Isomer Synthesis

Achieving regioselectivity is paramount when functionalizing the this compound scaffold to produce specific isomers for targeted applications. Research has focused on controlling reactions at both the nitrogen and carbon atoms of the heterocyclic system.

A significant challenge in the synthesis of specific indazole isomers is controlling the site of initial functionalization. For instance, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) to produce the 7-bromo isomer were unsuccessful, yielding an undesired regioisomer as the major product. mdpi.comchemrxiv.org This demonstrates that the inherent reactivity of the indazole ring can override the directing effects of existing substituents.

To circumvent this, a successful strategy involves the regioselective bromination of a precursor molecule before the indazole ring is formed. A practical, multi-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the anti-HIV agent Lenacapavir, was achieved by first performing a highly regioselective bromination of 2,6-dichlorobenzonitrile. mdpi.comnih.gov The resulting 3-bromo-2,6-dichlorobenzonitrile (B3239784) was then cyclized with hydrazine (B178648) to yield the desired indazole isomer with high purity and in good yield. mdpi.com

Table 1: Synthesis of a Specific Regioisomer: 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com

| Step | Starting Material | Key Reagents | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-Dichlorobenzonitrile | N-Bromosuccinimide (NBS), H₂SO₄ | 3-Bromo-2,6-dichlorobenzonitrile | 76-81% | Highly regioselective bromination. |

| 2 | 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), 2-MeTHF | 7-Bromo-4-chloro-1H-indazol-3-amine | 50-56% | Regioselective cyclization. |

Functionalization at the nitrogen atoms of the pyrazole (B372694) ring is another critical aspect of derivatization. The N-alkylation of indazoles can produce a mixture of N-1 and N-2 isomers, and the regioselectivity is highly dependent on the reaction conditions and the electronic and steric properties of substituents on the indazole ring. nih.govbeilstein-journals.org Studies have shown that for many substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provides a promising system for selective N-1 alkylation. nih.govnih.gov Conversely, substituents at the C-7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N-2 regioselectivity. nih.govnih.gov This predictable control over N-alkylation is crucial for synthesizing specific isomers with desired biological activities.

Table 2: Influence of Substituents on N-Alkylation Regioselectivity of Indazoles nih.govnih.gov

| Substituent Position | Substituent Type | Reaction Conditions | Major Isomer | Selectivity |

|---|---|---|---|---|

| C3 | -COMe, -carboxamide, -tert-butyl | NaH, THF, Alkyl Bromide | N-1 | >99% |

| C7 | -NO₂, -CO₂Me | NaH, THF, Alkyl Bromide | N-2 | ≥96% |

Synthesis of Structurally Diverse this compound Analogs

The halogen atoms on the this compound scaffold are not merely modulators of electronic properties but also serve as versatile handles for transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of structurally diverse analogs by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are widely employed to introduce new aryl, heteroaryl, or alkyl groups at the positions of the halogen atoms. ucsf.edunih.gov For example, in the synthesis of analogs of the Akt inhibitor A-443654, a Stille coupling was used to connect a stannyl (B1234572) pyridine (B92270) fragment to a bromoindazole building block. ucsf.edu In another approach, Suzuki coupling of 2-bromo-6-methylaniline (B1334028) with various vinylboronic acids was utilized to prepare C7-alkyl-substituted bromoindazole intermediates, demonstrating the utility of this reaction in building molecular complexity. ucsf.edu

The synthesis of diverse analogs often involves a multi-step sequence where the core indazole is first constructed, followed by functionalization. The synthesis of 5-bromo-7-chloro-1H-indazole, an isomer of the title compound, was achieved from 2-chloro-6-methylaniline, which underwent bromination, diazotization, and intramolecular cyclization. ucsf.edu This bromo-chloro-indazole intermediate can then be used in further coupling reactions.

Table 3: Examples of Cross-Coupling Reactions for Indazole Analog Synthesis

| Reaction Type | Indazole Substrate/Precursor | Coupling Partner | Key Catalyst/Reagents | Resulting Functionality | Reference |

|---|---|---|---|---|---|

| Stille Coupling | Bromoindazole intermediate (e.g., 5-bromo-7-chloro-1H-indazole) | Stannyl pyridine | Pd Catalyst | Introduction of a pyridine ring | ucsf.edu |

| Suzuki Coupling | 2-Bromo-6-methylaniline (precursor) | Vinylboronic acids | Pd(dba)₂, Q-Phos | Formation of C7-alkyl substituted indazoles | ucsf.edu |

| SNAr Cyclization | 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine | - | Formation of 3-aminoindazole ring | mdpi.com |

These synthetic strategies, which combine regioselective synthesis of the core scaffold with versatile cross-coupling reactions, provide a powerful platform for generating libraries of structurally diverse this compound analogs for various research applications, particularly in drug discovery. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-Bromo-6-chloro-1H-indazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, the aromatic region of the spectrum is of key interest. Published data indicates specific chemical shifts and coupling patterns for the protons on the indazole ring system. The proton at position 3 (H-3) typically appears as a singlet, while the protons at positions 5 (H-5) and 7 (H-7) appear as doublets due to coupling with each other. The broad signal of the N-H proton is also a characteristic feature, though its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: ¹H NMR Spectral Data for this compound The following table is based on data acquired in CDCl₃ at 400 MHz.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-3 | 8.15 | s (singlet) | N/A | Pyrazole (B372694) ring proton |

| H-5 | 7.62 | d (doublet) | 8.4 | Benzene (B151609) ring proton |

| H-7 | 7.48 | d (doublet) | 8.4 | Benzene ring proton |

| N-H | Variable (broad) | s (singlet) | N/A | Indazole N-H proton |

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the H-5 and H-7 protons, confirming their adjacent relationship on the benzene portion of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal at 8.15 ppm would correlate with the C-3 carbon signal, and the proton signals at 7.62 ppm and 7.48 ppm would correlate with the C-5 and C-7 carbon signals, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton. For instance, the N-H proton could show a correlation to the C-7a and C-3a bridgehead carbons, and the H-3 proton would show correlations to the C-3a and C-7a carbons, confirming the pyrazole ring fusion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₄BrClN₂, the expected monoisotopic mass is approximately 230.93 g/mol .

Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion, which serves as a definitive confirmation of the presence of these halogens.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Assignment |

|---|---|---|---|

| ESI-MS | Positive | ~231.9, 233.9, 235.9 | [M+H]⁺ Isotope Cluster |

Note: The observed m/z values are approximate and represent the expected isotopic cluster for the protonated molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3100 (broad) | N-H stretch | Indazole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1620-1450 | C=C stretch | Aromatic ring |

| 800-600 | C-Cl stretch | Aryl chloride |

| 600-500 | C-Br stretch | Aryl bromide |

Note: These are general expected ranges. Data from related compounds, such as the C-Br bend observed around 680 cm⁻¹ for a derivative, can help refine assignments.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the compound's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, an X-ray crystal structure would definitively confirm:

The precise bond lengths and angles of the entire molecule.

The planarity of the bicyclic indazole system.

The specific tautomeric form present in the crystal lattice (i.e., whether the N-H proton resides on N1 or N2).

The intermolecular interactions, such as hydrogen bonding (e.g., N-H···N interactions) and potential π–π stacking, which govern the crystal packing.

Although a specific crystal structure for this compound is not publicly available, the technique is routinely used for the unambiguous structural determination of related indazole derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring its synthesis. google.com Due to the compound's aromatic and moderately polar nature, reverse-phase HPLC is the most common approach.

In this method, the compound is passed through a column packed with a nonpolar stationary phase (like C18-modified silica) using a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase HPLC |

| Column | C18 (Octadecyl-silica) |

| Mobile Phase | Gradient or isocratic mixture of Methanol and Water |

| Detector | UV-Vis (typically monitoring at 220-254 nm) |

| Purpose | Purity assessment (>95-98% is common) |

Other Advanced Analytical Techniques

Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), other analytical methods, including UV-Vis spectroscopy and elemental analysis, are vital for a comprehensive characterization of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands that arise from π→π* transitions within the indazole ring system.

While specific experimental spectral data for this compound is not extensively detailed in publicly available literature, the general characteristics can be inferred from studies on analogous indazole derivatives. The indazole core itself gives rise to distinct absorption maxima. The presence of halogen substituents (bromine and chlorine) on the benzene portion of the indazole ring is expected to influence the position and intensity of these absorption bands. Halogen atoms, through their electronic effects, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted 1H-indazole. For instance, studies on similar bromo-substituted indazoles show characteristic absorption maxima in the 250–300 nm range. The solvent used for analysis can also impact the spectrum by stabilizing the ground or excited states to different extents.

| Electronic Transition | Expected Wavelength Range (λmax) | Chromophore | Notes |

|---|---|---|---|

| π → π* | 250 - 300 nm | Indazole Ring System | Position influenced by halogen substituents. Data inferred from similar compounds. |

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and serves as a key indicator of its purity.

The analysis is performed by combusting a small, precisely weighed sample of the compound. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage composition of each element.

For this compound, with the molecular formula C₇H₄BrClN₂, the theoretical elemental composition can be calculated based on its molecular weight of approximately 231.48 g/mol . The experimental results from an elemental analyzer should closely match these theoretical values to confirm the compound's identity and high purity.

| Element | Symbol | Theoretical (%) | Experimental Found (%) |

|---|---|---|---|

| Carbon | C | 36.31 | Data not available in cited sources |

| Hydrogen | H | 1.74 | Data not available in cited sources |

| Nitrogen | N | 12.10 | Data not available in cited sources |

| Chlorine | Cl | 15.31 | Data not available in cited sources |

| Bromine | Br | 34.52 | Data not available in cited sources |

Mechanistic Studies of 4 Bromo 6 Chloro 1h Indazole Chemical Reactions

Elucidation of Reaction Pathways and Intermediates

The chemical reactivity of 4-bromo-6-chloro-1H-indazole is largely dictated by the bromine and chlorine substituents on the indazole ring. These halogens can be substituted through nucleophilic substitution reactions. The formation of the indazole ring itself can proceed through different pathways depending on the starting materials and reaction conditions.

One common synthetic route involves the cyclization of an ortho-substituted phenylhydrazine (B124118). For instance, 4-bromo-6-chloro-2-nitroaniline can be reduced to the corresponding phenylhydrazine, which then cyclizes under acidic conditions to form this compound. In some methods, halogenation occurs before the indazole ring formation.

Another pathway involves the reaction of a substituted benzonitrile (B105546) with hydrazine (B178648). For example, in the synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine, two primary pathways for the cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine have been proposed. researchgate.netchemrxiv.orgnih.gov

Path 1: Nucleophilic aromatic substitution (SNAr) where hydrazine initially attacks one of the chloro positions, followed by an intramolecular cyclization involving the cyano group. researchgate.netchemrxiv.org

Path 2: Initial attack of hydrazine on the cyano group, followed by an intramolecular SNAr reaction to form the indazole ring. researchgate.netchemrxiv.org

The dominant pathway is often influenced by the solvent, with aprotic polar solvents potentially favoring the first pathway. researchgate.netchemrxiv.org The inductive effect of the bromine atom is also thought to play a role in the regioselectivity of the cyclization. mdpi.com

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Kinetic studies of the cyclization reaction to form the indazole ring have shown that the reaction rate can be sensitive to temperature. For instance, in a related synthesis, it was observed that the rate of cyclization with hydrazine hydrate (B1144303) could double with every 10°C increase in temperature. However, exceeding a certain temperature threshold (e.g., 100°C) can lead to decomposition.

The thermodynamic stability of the resulting indazole tautomers is also a significant factor. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. researchgate.net This stability influences the product distribution in reactions where both tautomers can be formed.

Role of Catalysts and Reagents in Reaction Efficiency

The choice of reagents and catalysts is critical for achieving high efficiency and regioselectivity in reactions involving this compound and its precursors.

In the synthesis of related 3-aminoindazoles, the choice of brominating agent was found to be crucial. While elemental bromine led to the formation of side products through hydration of the cyano group, N-bromosuccinimide (NBS) was identified as a more optimal reagent for the desired bromination. nih.gov

In the context of N-alkylation of indazoles, the base and solvent system can significantly influence the ratio of N1 and N2 alkylated products. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, using sodium hydride in DMF resulted in a mixture of N1 and N2 substituted products. beilstein-journals.org Conversely, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) in THF favored the formation of the N2-substituted product. beilstein-journals.org The presence of cesium carbonate has been shown to promote N1-alkylation, suggesting a chelation-controlled mechanism. beilstein-journals.org

Transition metal catalysis is also employed in the synthesis of indazole derivatives. For instance, Rh(III)-catalyzed C-H activation and Cu-catalyzed N-N bond formation have been used to construct the indazole core. clockss.org

Computational Chemistry in Predicting Reaction Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the outcomes of chemical reactions involving indazole derivatives.

Density Functional Theory (DFT) Calculations for Transition States and Energetics

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the structures and energies of reactants, transition states, and products. For instance, in the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have been used to investigate the transition states for both N1 and N2 alkylation pathways. beilstein-journals.orgbeilstein-journals.org These calculations have suggested that a chelation mechanism involving the cesium cation favors the formation of the N1-substituted product, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org The calculated energy barriers for the different pathways can help predict the major product under specific reaction conditions. beilstein-journals.org

The table below presents a hypothetical example of DFT-calculated relative energies for N1 and N2 alkylation transition states of an indazole derivative, illustrating how computational data can rationalize experimental observations.

| Reaction Pathway | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

| N1-Alkylation | 0.0 | N1-isomer |

| N2-Alkylation | +2.5 |

Note: This is a hypothetical table for illustrative purposes.

Fukui Indices for Predicting Reactive Sites

Fukui indices, derived from DFT calculations, are valuable reactivity descriptors that help predict the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net The Fukui function, f(r), identifies these reactive sites, with higher values indicating greater reactivity. researchgate.net Specifically, the condensed Fukui function provides a measure of reactivity at individual atomic sites. aablocks.com

For an electrophilic attack, the site with the highest value of the electrophilic Fukui function (f⁻) is predicted to be the most reactive. aablocks.com Conversely, for a nucleophilic attack, the site with the highest value of the nucleophilic Fukui function (f⁺) is favored. researchgate.net The dual descriptor, Δf, which combines both Fukui functions, can also be used to identify sites for nucleophilic (Δf > 0) and electrophilic (Δf < 0) attack. aablocks.com

In the context of this compound, calculating the Fukui indices for the different atoms in the molecule can predict the most likely positions for substitution or other reactions. For example, DFT calculations on a related indazole, methyl 5-bromo-1H-indazole-3-carboxylate, have been used to calculate the partial charges and Fukui indices for the N1 and N2 atoms to support the proposed reaction pathways for alkylation. beilstein-journals.orgnih.gov

The following table shows hypothetical Fukui indices for the nitrogen atoms of an indazole, demonstrating their use in predicting regioselectivity in N-alkylation.

| Atom | Partial Charge | Fukui Index (f⁻) | Predicted Site of Electrophilic Attack |

| N1 | -0.34 | 0.61 | More reactive |

| N2 | -0.24 | 0.53 | Less reactive |

Note: This is a hypothetical table based on data for a similar compound, methyl 5-bromo-1H-indazole-3-carboxylate, for illustrative purposes. nih.gov

Medicinal Chemistry and Pharmacological Relevance of 4 Bromo 6 Chloro 1h Indazole Derivatives

4-Bromo-6-chloro-1H-indazole as a Pharmaceutical Intermediate

This compound serves primarily as a crucial intermediate or building block in the synthesis of complex pharmaceutical agents. Its di-halogenated structure provides two reactive sites, the bromine at position C4 and the chlorine at C6, which can be selectively functionalized through various chemical reactions, such as cross-coupling reactions. This allows for the systematic development of new molecules with tailored properties.

The indazole core itself is a well-established pharmacophore found in numerous clinically approved drugs and investigational compounds. nih.govnih.gov Consequently, this compound is frequently utilized in the development of therapeutics aimed at treating a variety of diseases, most notably cancer and inflammatory conditions. For instance, it has been employed as a key intermediate in the synthesis of potent kinase inhibitors, including those targeting the PI3K/Akt signaling pathway. ucsf.eduacs.org The strategic placement of the bromo and chloro substituents on the indazole ring influences the reactivity and allows for the introduction of diverse functionalities necessary for achieving desired biological activity and drug-like properties. ucsf.edu

Biological Activity of this compound Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated a wide spectrum of biological activities. The core structure provides a rigid framework for orienting various substituents that can interact with specific biological targets. taylorandfrancis.com Research has shown that these derivatives possess significant potential as anticancer, anti-inflammatory, and antimicrobial agents. smolecule.com

The most extensively studied therapeutic application of this compound derivatives is in oncology. These compounds have been shown to exert their anticancer effects through multiple mechanisms, targeting key processes involved in tumor growth and survival.

A primary mechanism by which indazole derivatives exhibit anticancer effects is through the potent inhibition of cancer cell proliferation. Numerous studies have demonstrated the ability of these compounds to suppress the growth of various human cancer cell lines.

For example, a series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov One of the most promising compounds from this series, compound 6o , displayed significant inhibitory effects, particularly against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM. nih.gov Another study synthesized a series of indazole derivatives and tested their activity against four cancer cell lines, with some compounds showing high potency. researchgate.net

| Compound | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 13g (4-nitro substituent) | A549 | Lung | 0.14±0.011 | researchgate.net |

| Compound 13g (4-nitro substituent) | MCF-7 | Breast | 0.010±0.0042 | researchgate.net |

| Compound 13g (4-nitro substituent) | A375 | Melanoma | 0.04±0.0028 | researchgate.net |

| Compound 13g (4-nitro substituent) | HT-29 | Colon | 0.19±0.011 | researchgate.net |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Compound 6o | A549 | Lung | 10.3 | nih.gov |

| Compound 6o | PC-3 | Prostate | 11.9 | nih.gov |

| Compound 6o | Hep-G2 | Hepatoma | 14.8 | nih.gov |

A critical mechanism underlying the anticancer activity of these derivatives is their ability to interfere with essential cell signaling pathways that are often dysregulated in cancer. The phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a central role in cell growth, survival, and proliferation, is a prominent target. ucsf.edunih.gov

Research has led to the discovery of GDC-0941, a potent and selective oral inhibitor of class I PI3K, which features an indazole core. acs.orgnih.gov The development of this inhibitor involved using 4-(4,4,5,5-tetramethyl- smolecule.comsigmaaldrich.comdioxaborolan-2-yl)-1H-indazole as a key intermediate in a Suzuki coupling reaction. acs.org The 4-indazolyl derivative showed encouraging biochemical activity, highlighting the importance of the indazole scaffold in targeting the PI3K enzyme. acs.org Studies have attributed the anticancer efficacy of certain indazole derivatives to their direct interference with the PI3K signaling pathway, leading to reduced cell growth in various cancer models.

Indazole derivatives have been identified as inhibitors of various enzymes crucial for cancer progression.

Kinases: Beyond PI3K, derivatives of indazole are known to inhibit other protein kinases. For instance, fragment-led design has produced 1H-indazole-based derivatives that inhibit Fibroblast growth factor receptors (FGFRs) kinases, which are implicated in cell proliferation and angiogenesis. nih.gov The indazole nucleus serves as an effective hinge-binding fragment for various tyrosine kinase inhibitors. nih.gov

Cytochrome P450 (CYP) Isoforms: Some indazole derivatives have been found to inhibit cytochrome P450 enzymes. taylorandfrancis.comnih.gov For example, certain triazole-containing indazole derivatives are reported to be potent inhibitors of CYP3A4. taylorandfrancis.com While this can be a mechanism of therapeutic action, it also indicates a potential for drug-drug interactions, as many therapeutic agents are metabolized by CYP enzymes. taylorandfrancis.comnih.govnih.gov

In addition to halting proliferation, certain this compound derivatives can actively induce programmed cell death (apoptosis) and disrupt the normal cell division cycle in cancer cells.

A study on the 1H-indazole-3-amine derivative 6o confirmed that its anticancer activity is linked to the induction of apoptosis and cell cycle arrest. nih.gov Further investigation into its mechanism revealed that the compound likely exerts these effects by inhibiting Bcl2 family members (key regulators of apoptosis) and interfering with the p53/MDM2 pathway, a critical signaling axis that controls cell cycle progression and apoptosis in response to cellular stress. nih.gov Other related heterocyclic compounds have also been shown to cause cell cycle arrest at the G2-M phase, preventing mitotic entry and ultimately leading to apoptotic cell death. nih.gov

Anti-inflammatory Effects

Indazole derivatives are recognized for their anti-inflammatory properties. taylorandfrancis.com Some commercially available anti-inflammatory drugs, such as Bendazac and Benzydamine, are based on the 1H-indazole scaffold. nih.gov Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), exhibits analgesic, antipyretic, and anti-edema properties. taylorandfrancis.com The anti-inflammatory mechanism of certain indazole derivatives involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer progression. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammatory responses.

Potential in Treating Neurodegenerative Diseases

Recent studies have explored the neuroprotective effects of indazole derivatives in models of neurodegenerative diseases. The therapeutic potential of these compounds is attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis. For instance, certain indazole derivatives have shown promise in animal models of Alzheimer's disease by reducing neuroinflammation and improving cognitive function. The development of indazole derivatives for treating neurodegenerative disorders is an active area of research. taylorandfrancis.comnih.gov

IDO1 and TDO2 Inhibitory Action for Cancer, Viral Infections, and Autoimmune Diseases

A significant area of research for this compound derivatives is their role as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2). nih.gov These enzymes are overexpressed in many cancer cells and contribute to an immunosuppressive environment. nih.gov

Tryptophan catabolism is a key metabolic pathway that regulates immune responses. nih.gov The enzymes IDO1 and TDO2 initiate the breakdown of the essential amino acid tryptophan into kynurenine (B1673888). nih.govgoogle.com This process has two main immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs) that suppress anti-tumor immunity. nih.govaacrjournals.orgfrontiersin.orgnih.gov This immune suppression mechanism is exploited by tumors to evade the host's immune system. aacrjournals.orgspandidos-publications.com

While IDO1 is a primary target for cancer immunotherapy, some tumors express TDO2 as an alternative pathway for tryptophan catabolism. aacrjournals.org This suggests that inhibiting IDO1 alone may not be sufficient in all cases. bmj.com Therefore, dual inhibitors that target both IDO1 and TDO2 are being developed to provide a more comprehensive blockade of tryptophan degradation and a more robust anti-tumor immune response. nih.govbmj.com A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and TDO2. nih.gov One such derivative, compound 35 , demonstrated potent inhibition of both enzymes in enzymatic and cell-based assays and exhibited in vivo antitumor activity in a mouse model. nih.govresearchgate.net This highlights the potential of this compound based structures as a foundation for developing dual IDO1/TDO2 inhibitors for cancer therapy. nih.gov Studies have shown that dual inhibition of IDO1 and TDO2 can suppress tumor growth more effectively than inhibiting IDO1 alone. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for their intended biological targets.

Impact of Halogen Substituents on Biological Activity

The presence and position of halogen atoms on the indazole ring play a critical role in determining the biological activity of its derivatives. SAR studies have revealed that the specific halogen and its location can modulate the inhibitory potency against various enzymes and receptors.

In a series of 2-azetidinone derivatives of 6-nitro-1H-indazole, it was found that compounds containing nitro groups exhibited higher anti-inflammatory and antimicrobial activity compared to those with chloro or bromo substituents. scielo.br However, the chloro and bromo derivatives still demonstrated significant activity. scielo.br

For inhibitors of IDO1 and TDO2, SAR studies of 4,6-substituted-1H-indazole derivatives have provided valuable insights. The data in the table below, derived from a study on such derivatives, illustrates the impact of substitutions at the R¹ and R² positions on their inhibitory activity against IDO1 and TDO2.

Table 1: SAR of 4,6-substituted-1H-indazole Derivatives as IDO1/TDO2 Inhibitors

| Compound | R¹ | R² | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) |

|---|---|---|---|---|

| 35 | H | 4-F-Ph | 0.74 | 2.93 |

| 36 | H | 4-Cl-Ph | 1.02 | 4.15 |

| 37 | H | 4-Br-Ph | 1.25 | 5.21 |

| 38 | H | 4-CH₃-Ph | 1.58 | 6.84 |

| 39 | H | 4-OCH₃-Ph | 2.11 | 8.92 |

| 40 | CH₃ | 4-F-Ph | 2.56 | 10.23 |

| 41 | CH₃ | 4-Cl-Ph | 3.14 | 12.56 |

Data sourced from a study on 4,6-substituted-1H-indazoles as potent IDO1/TDO dual inhibitors. nih.gov

The data indicates that for this series of compounds, a hydrogen atom at the R¹ position is generally preferred for higher potency. Among the R² substituents, a phenyl group with a fluorine atom at the 4-position (as in compound 35 ) resulted in the most potent dual inhibition of both IDO1 and TDO2. nih.gov The inhibitory activity generally decreased as the substituent at the 4-position of the phenyl ring was changed from fluorine to chlorine, bromine, methyl, and then methoxy. Furthermore, methylation at the R¹ position (compounds 40 and 41 ) led to a decrease in inhibitory activity compared to their non-methylated counterparts. nih.gov

Influence of Positional Isomerism on Pharmacological Profile

For instance, research on dihydropyrazolo[1,5-a]pyrazin-4-(5H)-ones revealed that regioisomeric N-Me indazoles had a profound effect on M1 positive allosteric modulator (PAM) activity. researchgate.net This highlights how the spatial arrangement of atoms can dictate the interaction of a molecule with its biological target. Similarly, in other indazole series, the location of substituents on the aromatic ring has been shown to be a critical factor in determining the compound's therapeutic potential. longdom.org

A comparative analysis of 2,3-dimethyl-2H-indazol-4-amine and its 6-amine isomer illustrates this point. While the 6-amine derivatives have demonstrated notable antitumor activity in initial studies, the pharmacological profile of the 4-amine isomer is still under investigation, suggesting that the position of the amine group is a key determinant of its anticancer effects.

Significance of Additional Functional Groups (e.g., nitro group absence/presence)

For example, a study on the anti-tumor activity of 6-azaindazole derivatives found that optimizing the core with specific functional groups led to picomolar biochemical potency against all three Pim kinases. nih.gov In another study, the presence of a nitro group at the 2-position and a 4-fluoro substitution on the indazole ring were found to enhance the anticancer efficacy of certain derivatives. longdom.org Specifically, a derivative with a nitro group at the 2-position and an ethoxy group at the 6-position of the indazole ring showed potent anticancer activity against A549 and MCF7 cell lines. longdom.org This underscores the importance of the nitro group in conferring cytotoxic effects.

The strategic addition of functional groups is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. By systematically modifying the indazole scaffold, researchers can develop derivatives with improved therapeutic profiles.

Preclinical Development and Therapeutic Potential

The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent involves extensive preclinical evaluation. This phase of research focuses on determining the compound's pharmacological effects in both laboratory and living organism models.

In Vitro and In Vivo Pharmacological Studies

Preclinical studies for this compound derivatives typically begin with in vitro assays. These laboratory-based tests are designed to assess the compound's biological activity at a molecular and cellular level. For example, researchers might investigate a derivative's ability to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Other in vitro studies could evaluate the compound's cytotoxic effects on various cancer cell lines.

Following promising in vitro results, drug candidates proceed to in vivo studies, which are conducted in living organisms, such as animal models. These studies provide crucial information about a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). For instance, a study on an indazole derivative, PF-06409577, involved rat pharmacokinetic studies to assess its oral bioavailability and plasma clearance. acs.orgosti.gov Another study used a soft-drug strategy to deliver an indazole candidate and evaluated its anti-inflammatory effect in rat lung airways. mdpi.com

The table below summarizes the types of preclinical studies conducted on indazole derivatives and the key findings.

| Study Type | Model System | Key Findings |

| In Vitro | Cancer Cell Lines | Inhibition of cell proliferation, induction of apoptosis. |

| In Vitro | Enzyme Assays | Inhibition of enzymes like COX-2 and Pim kinases. nih.gov |

| In Vivo | Rat Models | Assessment of pharmacokinetics (oral bioavailability, plasma clearance). acs.orgosti.gov |

| In Vivo | Rat Models | Evaluation of anti-inflammatory effects. mdpi.com |

Prodrug Strategies and Drug Delivery Considerations

In some cases, the parent this compound derivative may have suboptimal physicochemical properties, such as poor solubility or limited bioavailability, which can hinder its therapeutic potential. nih.gov To overcome these challenges, medicinal chemists often employ prodrug strategies. A prodrug is an inactive or less active form of a drug that is converted into the active form within the body through enzymatic or chemical reactions. nih.govresearchgate.net

The prodrug approach can be used to improve a drug's solubility, increase its stability, and enhance its absorption. nih.gov For example, ester prodrugs of etoposide, a topoisomerase inhibitor with low water solubility, demonstrated significantly greater water solubility than the parent drug. nih.gov Similarly, glycosylated derivatives of cadalene (B196121), a flavonoid with low water solubility, were synthesized as prodrugs and showed improved solubility and in vivo efficacy. nih.gov

Another important consideration is the drug delivery system. For instance, a soft-drug strategy was developed to deliver an indazole derivative directly to the lungs for the treatment of lung edema. mdpi.com This approach aims to maximize the local therapeutic effect while minimizing systemic side effects. The development of novel drug delivery systems, such as those utilizing nanoparticles, is an active area of research for improving the therapeutic index of indazole-based drugs. mdpi.com

The table below outlines some prodrug strategies and their applications.

| Prodrug Strategy | Purpose | Example |

| Ester Prodrugs | Improve water solubility | Etoposide ester prodrugs. nih.gov |

| Glycosylated Prodrugs | Enhance solubility and in vivo efficacy | Glycosylated cadalene derivatives. nih.gov |

| Phosphoramidate Prodrugs (ProTides) | Bypass rate-limiting phosphorylation step | NUC-3373, a phosphoramidite (B1245037) prodrug of FdUMP. mdpi.com |

| Soft-Drug Strategy | Localized drug delivery | Inhaled indazole candidate for lung edema. mdpi.com |

Theoretical and Computational Chemistry Applications

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. For 4-Bromo-6-chloro-1H-indazole, these methods are crucial for identifying potential biological targets and understanding the structural basis of its activity.

Docking simulations involve placing the 3D structure of this compound into the binding site of a target protein and calculating the most likely binding pose and the corresponding binding energy. The indazole ring, a known bioisostere of purine, can form key hydrogen bonds and aromatic interactions within enzyme active sites. The bromo and chloro atoms at positions 4 and 6, respectively, can participate in halogen bonding, a specific type of non-covalent interaction that can significantly enhance binding affinity and selectivity.

In the context of kinase inhibition, a common application for indazole derivatives, docking studies can predict how the 4-bromo and 6-chloro substituents might occupy specific hydrophobic pockets or interact with key amino acid residues. For instance, studies on similar indazole-based inhibitors have shown that halogen substituents can influence the selectivity for different kinase family members. acs.org

Table 1: Representative Data from Molecular Docking Studies of Indazole Derivatives

| Target Protein | Indazole Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| p21-Activated Kinase 4 (PAK4) | 6-Chloro-4-aminoquinazoline-2-carboxamide | -8.5 | Met350, Leu398 |

| Thrombin | Benzoxazole derivative | -9.2 | Gly216, Trp60d |

| Monoamine Oxidase B (MAO-B) | N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide | -10.1 | Tyr435, Ile199 |

This table presents illustrative data from studies on related compounds to demonstrate the type of information generated from molecular docking. Specific docking data for this compound is not publicly available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.netdergipark.org.trdergipark.org.tr These calculations can determine a variety of molecular properties that are difficult to measure experimentally.

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with biological targets.

For this compound, DFT calculations can elucidate the influence of the halogen atoms on the electron density of the indazole ring system, affecting its pKa, hydrogen bonding capability, and susceptibility to metabolic transformations. researchgate.netdergipark.org.tr

Table 2: Calculated Quantum Chemical Parameters for Representative Indazole Derivatives (Gas Phase)

| Indazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-fluoro-1H-indazole | -6.83 | -0.87 | 5.96 |

| 4-chloro-1H-indazole | -6.88 | -1.14 | 5.74 |

| 4-bromo-1H-indazole | -6.83 | -1.22 | 5.61 |

This data is based on a theoretical study of monosubstituted indazoles and serves as an example of the parameters that would be calculated for this compound. researchgate.netdergipark.org.tr

Prediction of Pharmacokinetic and Pharmacodynamic Properties

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For this compound, these in silico predictions are vital for assessing its drug-likeness and potential for development.

Absorption: Models can predict oral bioavailability based on properties like lipophilicity (logP), aqueous solubility, and polar surface area (PSA). The presence of two halogen atoms in this compound would be expected to increase its lipophilicity.

Distribution: Predictions can be made about the extent of plasma protein binding and the ability of the compound to cross biological barriers like the blood-brain barrier.

Metabolism: Computational tools can identify potential sites of metabolic attack by cytochrome P450 enzymes. For this compound, the unsubstituted positions on the benzene (B151609) ring and the pyrazole (B372694) nitrogen are potential sites for oxidation or conjugation.

Excretion: The likely route of elimination from the body can be estimated.

Toxicity: In silico models can flag potential toxic liabilities by identifying structural alerts that are associated with adverse effects.

These predictions, often based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, allow for the early identification and mitigation of potential pharmacokinetic issues. scielo.brlongdom.org

Table 3: Predicted ADMET Properties for a Representative Indazole-based Drug Candidate

| Property | Predicted Value |

| Caco-2 Permeability (nm/s) | >100 |

| Human Intestinal Absorption (%) | >90 |

| Blood-Brain Barrier Permeation | High |

| CYP2D6 Inhibition | Low |

This table provides an example of the types of ADMET properties that can be computationally predicted for a molecule like this compound.

De Novo Drug Design Incorporating the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties, often tailored to a specific biological target. The this compound scaffold is an excellent starting point for such endeavors due to its proven utility in medicinal chemistry. nih.govmdpi.com

In a de novo design workflow, the this compound core can be used as a central fragment. Algorithms can then be employed to "grow" new functionalities from the nitrogen atoms or other available positions on the ring system. These new structures are then evaluated for their predicted binding affinity, drug-likeness, and synthetic accessibility.

This approach allows for the exploration of vast chemical space and the generation of innovative drug candidates that might not be conceived through traditional medicinal chemistry approaches. The specific substitution pattern of this compound provides a defined set of vectors for chemical elaboration, making it a well-defined building block for fragment-based and de novo design strategies. mdpi.com For example, the N1 position of the indazole ring is a common site for introducing side chains that can interact with solvent-exposed regions of a target's active site, thereby improving potency and modulating pharmacokinetic properties.

Patent Landscape and Commercial Applications in Pharmaceutical Industry

Patented Synthetic Routes and Derivatizations

The synthesis of 4-Bromo-6-chloro-1H-indazole and its derivatives is covered by various patents, highlighting different strategies to construct and functionalize the indazole core. A common patented method involves a multi-step sequence starting from 2-fluoroaniline (B146934). This process includes chlorination with N-chlorosuccinimide (NCS), followed by bromination with N-bromosuccinimide (NBS). The resulting 2-bromo-4-chloro-6-fluoroaniline (B70090) undergoes diazotization and reaction with formaldoxime (B1209246) to produce a benzaldehyde (B42025) intermediate, which is then cyclized using hydrazine (B178648) hydrate (B1144303) to yield the final this compound product.

Another patented approach for analogous compounds, such as 4-bromo-5-methyl-1H-indazole, starts with a different precursor and involves a sequence of bromination, ring closure, and deprotection reactions. google.comgoogle.com Chinese patent CN112321510A, for instance, describes a method for preparing 4-bromo-5-methyl-1H-indazole that begins with reacting a compound with lithium diisopropylamide to create a lithium reagent, which then reacts with dimethylformamide. google.comoakwoodchemical.com This is followed by reactions with methoxylamine hydrochloride and potassium carbonate, and a final ring closure with hydrazine hydrate. google.comoakwoodchemical.com Such methods are designed to be efficient and suitable for industrial-scale production. google.com

Derivatization of the this compound core is crucial for developing new chemical entities. The bromine and chlorine substituents are key handles for various cross-coupling reactions. The bromine at the C4 position facilitates Suzuki-Miyaura cross-coupling reactions, while the chlorine at the C6 position can be targeted for other modifications like Buchwald-Hartwig amination. sigmaaldrich.com For instance, the synthesis of tert-Butyl this compound-1-carboxylate, a protected derivative, is achieved through the cyclization of an ortho-substituted phenylhydrazine (B124118). sigmaaldrich.com This derivative is designed to be an intermediate for further diversification in the synthesis of kinase inhibitors and other therapeutic agents. sigmaaldrich.com

Table 1: Patented Synthetic Routes for Indazole Derivatives

| Patent/Source | Starting Material | Key Steps | Product | Notes |

|---|---|---|---|---|

| Benchchem | 2-Fluoroaniline | Chlorination (NCS), Bromination (NBS), Diazotization, Cyclization (Hydrazine Hydrate) | This compound | A multi-step process with reported high yields for the final cyclization step. |

| CN110452177A google.combeilstein-journals.org | 3-Fluoro-2-methylaniline | Bromination, Ring Closure, Deprotection | 5-Bromo-4-fluoro-1H-indazole | Cited as a simple, efficient method with a high product yield suitable for industrial production. google.combeilstein-journals.org |

| CN112321510A google.comoakwoodchemical.com | Compound (II) (a pre-functionalized aniline (B41778) derivative) | Reaction with Lithium Diisopropylamide, Reaction with Dimethylformamide, Ring Closure with Hydrazine Hydrate | 4-Bromo-5-methyl-1H-indazole | Aims to provide a higher yield and avoid harsh conditions like nitration with sulfuric and nitric acids. google.comoakwoodchemical.com |

| Benchchem sigmaaldrich.com | 4-Bromo-6-chloro-2-nitroaniline | Reduction to phenylhydrazine, Cyclization under acidic conditions | tert-Butyl this compound-1-carboxylate | The tert-butyl group acts as a protective group, enhancing stability. sigmaaldrich.com |

Therapeutic Indications and Claims in Patents

Patents involving this compound and its derivatives predominantly focus on their potential as therapeutic agents, especially in the field of oncology. The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. nih.gov

Derivatives of this compound have been investigated for their anticancer properties, with research indicating they can inhibit cell proliferation by interfering with critical signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway. The mechanism of action often involves the inhibition of specific kinases that are overactive in cancer cells. austinpublishinggroup.com